4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

Description

Properties

IUPAC Name |

2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-17-8-2-6(4-12)7(11(15)16)3-9(8)18-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVYIQJYENXHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238170 | |

| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90429-09-7 | |

| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090429097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway converting vanillin, a readily available natural product, into the valuable intermediate, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. This target molecule holds significance as a building block in the synthesis of various pharmacologically active compounds. This document will detail the chemical transformations, explain the underlying mechanistic principles, and provide robust experimental protocols.

Strategic Overview: A Three-Step Synthetic Pathway

The transformation of vanillin (4-hydroxy-3-methoxybenzaldehyde) to 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is efficiently achieved through a three-step sequence. This strategy leverages classical organic reactions, each optimized for yield and purity.

The overall synthetic workflow is as follows:

-

Electrophilic Aromatic Substitution: Nitration of the vanillin aromatic ring to introduce a nitro group, yielding 5-nitrovanillin.

-

Williamson Ether Synthesis: Carboxymethylation of the phenolic hydroxyl group of 5-nitrovanillin using an α-haloacetic acid ester.

-

Saponification: Hydrolysis of the resulting ester to afford the final carboxylic acid product.

Caption: Overall synthetic workflow from vanillin.

Step 1: Nitration of Vanillin to 5-Nitrovanillin

The initial step involves the electrophilic nitration of vanillin to introduce a nitro group onto the aromatic ring, yielding 5-nitrovanillin. This reaction is a cornerstone of aromatic chemistry and requires careful control of conditions to ensure regioselectivity and prevent over-nitration or oxidation.

Mechanistic Insight: Electrophilic Aromatic Substitution

The nitration of vanillin proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para- directing groups. Conversely, the aldehyde (-CHO) group is a deactivating, meta- directing group. The position of nitration is determined by the interplay of these directing effects. The C5 position is sterically accessible and electronically activated by both the hydroxyl and methoxy groups, making it the primary site of electrophilic attack by the nitronium ion (NO₂⁺).

Caption: Mechanism of vanillin nitration.

Experimental Protocol: Nitration with Nitric Acid in Acetic Acid

A widely adopted and effective method for the nitration of vanillin utilizes a mixture of concentrated nitric acid and glacial acetic acid.[1][2][3] Acetic acid serves as a solvent and moderates the reactivity of the nitric acid.

Table 1: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Purpose |

| Vanillin | 1.0 eq | Starting Material |

| Glacial Acetic Acid | ~10-15 mL per g of vanillin | Solvent |

| Concentrated Nitric Acid (70%) | 1.1 - 1.5 eq | Nitrating Agent |

| Reaction Temperature | 0 - 10 °C | Control Exothermicity, Selectivity |

| Reaction Time | 1 - 2 hours | Ensure complete reaction |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in glacial acetic acid.

-

Cool the flask in an ice-water bath to bring the internal temperature to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the yellow solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[1]

-

Dry the crude 5-nitrovanillin. Recrystallization from ethanol or aqueous acetic acid can be performed for further purification.[1][2]

Step 2: Williamson Ether Synthesis for Carboxymethylation

The second step involves the formation of an ether linkage at the phenolic hydroxyl group of 5-nitrovanillin. This is achieved through a Williamson ether synthesis, a reliable and versatile method for preparing ethers.[4][5][6] In this specific application, an α-haloacetic acid ester, such as ethyl chloroacetate, is used as the alkylating agent.

Mechanistic Insight: SN2 Nucleophilic Substitution

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][7] The reaction is initiated by deprotonating the phenolic hydroxyl group of 5-nitrovanillin with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group in a single, concerted step.[5][8]

Caption: Williamson ether synthesis mechanism.

Experimental Protocol: Carboxymethylation

This protocol details the reaction of 5-nitrovanillin with ethyl chloroacetate in the presence of a base.

Table 2: Reagents and Conditions for Williamson Ether Synthesis

| Reagent/Parameter | Quantity/Value | Purpose |

| 5-Nitrovanillin | 1.0 eq | Substrate |

| Ethyl Chloroacetate | 1.1 - 1.5 eq | Alkylating Agent |

| Potassium Carbonate (anhydrous) | 1.5 - 2.0 eq | Base |

| Acetone or DMF | Sufficient volume | Solvent |

| Reaction Temperature | Reflux | Promote reaction rate |

| Reaction Time | 4 - 8 hours | Ensure completion |

Step-by-Step Procedure:

-

To a round-bottom flask, add 5-nitrovanillin, anhydrous potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF).

-

Add ethyl chloroacetate to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid residue with a small amount of the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 3: Saponification to the Final Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide, followed by acidification.

Mechanistic Insight: Base-Catalyzed Ester Hydrolysis

Saponification is a classic example of nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. A final acidification step is required to protonate the carboxylate salt and yield the final product.

Experimental Protocol: Hydrolysis

Table 3: Reagents and Conditions for Hydrolysis

| Reagent/Parameter | Quantity/Value | Purpose |

| Ester Intermediate | 1.0 eq | Substrate |

| Sodium Hydroxide (aq. solution) | 2.0 - 3.0 eq | Base for hydrolysis |

| Ethanol/Water mixture | Sufficient volume | Solvent |

| Reaction Temperature | Room Temp. to mild heating | Promote hydrolysis |

| Reaction Time | 1 - 3 hours | Ensure completion |

| Hydrochloric Acid (conc.) | To pH ~2-3 | Acidification |

Step-by-Step Procedure:

-

Dissolve the crude ester intermediate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3.

-

The final product, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification.

Conclusion

The synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid from vanillin is a robust and well-established three-step process. By carefully controlling the reaction conditions for nitration, employing the classic Williamson ether synthesis, and performing a final saponification, this valuable intermediate can be prepared in good yield. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development.

References

-

Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

ChemTalk. Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. 5-Nitrovanillin. Available at: [Link]

-

McIvor, R. A., & Pepper, J. M. (1951). Some Observations on the Nitration of Vanillin. Canadian Journal of Chemistry, 29(4), 347-350. Available at: [Link]

-

Rahmawati, R., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-108. Available at: [Link]

-

Li, J., et al. (2002). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry - Section B, 41B(6), 1313-1314. Available at: [Link]

-

Sciencemadness Discussion Board. (2018, April 5). Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid. Available at: [Link]

-

Maccarone, E., et al. (2018). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 23(11), 2828. Available at: [Link]

- Google Patents. (1989). Process for the preparation of aryoxyacetic acid derivatives. KR890001213B1.

- Google Patents. (1989). A process for preparing aryloxyacetic acid derivatives. KR890001568B1.

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR, 6(5), 903-906. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Available at: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

The Williamson Ether Synthesis. (n.d.). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 8. Khan Academy [khanacademy.org]

A Technical Guide to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid: Properties, Synthesis, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a niche chemical compound with potential as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of published data, this guide synthesizes information from chemical databases and supplier specifications, augmented with expert analysis based on its structural features. We will delve into its chemical identity, predicted physicochemical properties, structural characteristics, a proposed synthetic pathway, and potential research applications. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a polysubstituted aromatic compound. Its structure is characterized by a phenoxyacetic acid backbone, further functionalized with a formyl (aldehyde), a methoxy (ether), and a nitro group.

1.1 Identifiers and Molecular Formula

-

IUPAC Name: 2-((4-formyl-2-methoxy-5-nitrophenyl)oxy)acetic acid (Note: Naming can vary based on priority rules, but this reflects the core structure). An isomer, (3-Formyl-4-nitrophenoxy)acetic acid, has the CAS Number 105728-06-1.[1]

-

Molecular Formula: C₉H₇NO₆

1.2 Physicochemical Data

The experimental data for this specific compound is scarce. The following table summarizes key properties, largely based on computational predictions from chemical databases, which provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Weight | 225.15 g/mol | PubChem[2] |

| XLogP3 (Predicted) | 0.8 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 7 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Causality Insight: The predicted XLogP3 value of 0.8 suggests a relatively hydrophilic character, which is expected due to the presence of the carboxylic acid and multiple oxygen atoms capable of hydrogen bonding. This property is critical for predicting solubility in various solvent systems and for anticipating its behavior in biological assays.

Structural Analysis and Reactivity

The unique arrangement of functional groups on the aromatic ring dictates the chemical behavior of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.

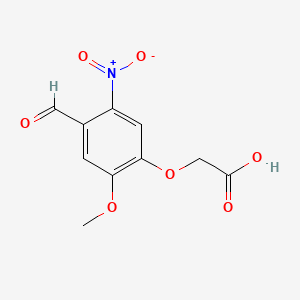

Caption: 2D Structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.

-

Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and formyl (-CHO) groups. The methoxy group (-OCH₃) is an electron-donating group, but its influence is likely overshadowed.

-

Nitro Group (-NO₂): This group is a powerful deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. It also increases the acidity of the carboxylic acid proton.

-

Formyl Group (-CHO): The aldehyde is a versatile functional handle. It can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. It is also a meta-director in electrophilic aromatic substitution.

-

Carboxylic Acid (-COOH): This group provides acidity and a site for forming esters, amides, or acid chlorides. Its reactivity is standard, though influenced by the electronic nature of the ring.

-

Ether Linkage (-O-CH₂-): The phenoxyacetic acid moiety is generally stable, but the ether bond can be cleaved under harsh acidic conditions (e.g., HBr).

Expertise & Experience Insight: The combination of an aldehyde and a carboxylic acid on the same molecule opens up possibilities for selective reactions. For instance, the aldehyde can be protected (e.g., as an acetal) to allow for chemistry to be performed exclusively on the carboxylic acid, and then deprotected. Conversely, the carboxylic acid can be converted to an ester to modify its reactivity and solubility.

Proposed Synthetic Pathway and Experimental Protocol

Caption: Proposed synthetic workflow for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.

3.1 Protocol: Proposed Synthesis

This protocol is a theoretical outline and must be adapted and optimized under laboratory conditions.

-

Nitration of Vanillin:

-

Dissolve vanillin in a suitable solvent like acetic anhydride or dichloromethane and cool the mixture to 0-5 °C in an ice bath.[3]

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.[3][4]

-

Causality: The hydroxyl and methoxy groups of vanillin are ortho, para-directing. Nitration is expected to occur at the position ortho to the hydroxyl and meta to the aldehyde, yielding 5-nitrovanillin. Acetic anhydride can help control the reaction.[3]

-

After the addition is complete, allow the reaction to stir for 1-3 hours.[3]

-

Quench the reaction by pouring it over ice water. The solid product, 5-nitrovanillin, can be collected by filtration.

-

-

Williamson Ether Synthesis:

-

Suspend the dried 5-nitrovanillin in a polar aprotic solvent such as acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add ethyl bromoacetate dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Causality: The phenoxide ion generated in situ acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the ether linkage. This is a classic Sₙ2 reaction.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain the crude ester intermediate.

-

-

Hydrolysis:

-

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), and stir at room temperature or with gentle heating.

-

Causality: The hydroxide ions will hydrolyze the ethyl ester to a sodium carboxylate salt.

-

Once the hydrolysis is complete (monitored by TLC), cool the solution and acidify with a strong acid like hydrochloric acid (HCl) until the pH is ~1-2.

-

The final product, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, should precipitate out of the acidic solution.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for purification. A similar hydrolysis procedure is used for converting p-nitrobenzyl cyanide to p-nitrophenylacetic acid.[5]

-

Potential Applications and Research Directions

The multifunctional nature of this compound makes it an attractive intermediate for various applications in discovery science.

-

Medicinal Chemistry Scaffold: The core structure can be elaborated at three distinct points: the aldehyde, the carboxylic acid, and the nitro group. The nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions.[6] This provides a powerful platform for generating libraries of diverse small molecules for screening against biological targets. Analogous nitrophenylacetic acids are used as intermediates for pharmaceuticals and angiogenesis inhibitors.[7]

-

Heterocycle Synthesis: The ortho-relationship between the aldehyde and the ether linkage (after potential modification) or a reduced nitro group could be exploited to construct heterocyclic ring systems, which are prevalent in many bioactive molecules.[6]

-

Bioconjugation and Linker Chemistry: The carboxylic acid can be activated to link the molecule to amines on proteins or other biomolecules. The aldehyde provides an orthogonal handle for conjugation via reductive amination or formation of hydrazones.

Handling and Safety

As with any research chemical with limited toxicological data, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Hazard Classification: Based on structurally similar compounds, it may be classified as an irritant.[8] For example, (3-Formyl-4-nitrophenoxy)acetic acid is classified as an eye irritant and is harmful if swallowed (Acute Tox. 4 Oral).

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid represents a chemical tool with significant untapped potential. Its polysubstituted structure offers multiple reactive sites, making it a valuable starting material for the synthesis of complex molecules. While experimental data remains limited, its properties and reactivity can be reliably predicted from fundamental chemical principles. The proposed synthetic pathway provides a logical and feasible route for its preparation, opening the door for its use in medicinal chemistry, materials science, and broader organic synthesis. Further research into this compound is warranted to fully explore its utility and potential applications.

References

-

(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Formyl-2-methoxy-3-nitrophenyl acetate | C10H9NO6 | CID 246319 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

2-((2-Formyl-4-nitrophenyl)oxy)acetic acid | C9H7NO6 | CID 247896 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

CAS No : 871360-12-2 - CiVentiChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

Formic acid, (4-methoxy-3-nitrophenyl)methyl ester - SpectraBase. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-hydroxy-3-nitrophenylacetic acid - Stenutz. (n.d.). Retrieved January 16, 2026, from [Link]

-

4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).

-

(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. 105728-06-1 CAS MSDS ((3-FORMYL-4-NITROPHENOXY)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 8. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid: A Photolabile "Caged Proton" for Spatiotemporal Control of pH

This guide provides an in-depth exploration of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized caged compound designed for the light-induced release of protons. Tailored for researchers and professionals in the fields of biochemistry, cell biology, and drug development, this document details the synthesis, mechanism, properties, and application of this powerful tool for investigating proton-dependent biological processes.

The Concept of "Caged Compounds": Precision Control with Light

In biological systems, many processes are initiated by the sudden change in the concentration of a specific signaling molecule, such as an ion, neurotransmitter, or second messenger.[1] Caged compounds are ingeniously designed probes that keep these molecules biologically inert, or "caged," through a temporary covalent bond with a photoremovable protecting group.[2] This strategy allows researchers to introduce an inactive molecule into a system, and then, with pinpoint spatial and temporal accuracy, use a pulse of light to break the bond and release the active molecule.[1][2] This "uncaging" technique provides an unparalleled level of control for studying dynamic cellular events.[3]

Introduction to 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a photolabile molecule specifically designed to function as a "caged proton."[4] Upon illumination with UV light, it undergoes a rapid chemical transformation that results in the release of a proton, thereby causing a rapid decrease in the local pH.[4][5] Its structure, derived from vanillin, incorporates a nitrophenyl group, which is a common chromophore used in caging technology.[4][6] This compound is particularly valuable for studying processes that are sensitive to changes in proton concentration, such as the activity of proton pumps, channels, and enzymes involved in bioenergetics.[4]

Chemical Structure and Properties: The molecule consists of a phenoxyacetic acid core substituted with a formyl, a methoxy, and a nitro group.[7] These substitutions are critical for its photochemical properties and its behavior as a caged compound.

Synthesis Pathway

The synthesis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a two-step process starting from the readily available natural product, vanillin.[4]

-

Alkylation: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first alkylated using chloroacetic acid. This step attaches the acetic acid moiety to the phenolic oxygen, forming a carboxylic acid with a pKa of 2.72.[4][9]

-

Nitration: In the second step, a nitro group is introduced onto the aromatic ring at the position ortho to the formyl group. This is the crucial step that confers the photolabile nature to the molecule.[4]

Caption: Photorelease mechanism of the caged proton.

Key Physicochemical and Photochemical Parameters

The utility of a caged compound is defined by its photochemical and physical properties. The table below summarizes the critical parameters for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.

| Property | Value | Significance |

| Absorption Maxima (λmax) | 263 nm, 345 nm [4] | Dictates the optimal wavelength of light for uncaging, typically in the UV-A range. |

| Quantum Yield (Φ) | 0.18 [4] | Represents the efficiency of proton release per photon absorbed. A lower value compared to some caged compounds (e.g., 2-nitrobenzaldehyde, Φ=0.5) means more light may be needed. [4] |

| Proton Release Time | < 1 µs [4] | Ensures a rapid, almost instantaneous pH drop upon illumination, crucial for kinetic studies. |

| pKa (Caged Form) | 2.72 [4] | The acidity of the parent compound before photolysis. |

| pKa (Photoproducts) | 0.75 and 2.76 [4] | The increased acidity of the photoproducts contributes to the pH drop and ensures the compound is effective over a wide pH range. |

| Membrane Permeability (Pd) | ~10⁻⁹ cm·s⁻¹ (at pH 8) [4] | The very low permeability across lipid bilayers is a key advantage, allowing for the generation and maintenance of transmembrane proton gradients. [4] |

Experimental Protocols and Setups

General Protocol for a pH-Jump Experiment

This protocol outlines the fundamental steps for inducing a rapid pH change in a solution using 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid to study a pH-sensitive process.

A. Required Equipment:

-

UV Light Source: A flash lamp, pulsed laser, or high-power LED capable of emitting light around 345-365 nm. [10][11]The source must deliver sufficient energy to achieve the desired level of photolysis.

-

Reaction Vessel: A cuvette or sample chamber made of quartz or other UV-transparent material.

-

Detection System: A method to monitor the effect of the pH jump, such as a pH-sensitive fluorescent dye (e.g., pyranine), a spectrophotometer to track spectral changes, or a patch-clamp setup to measure the activity of proton-gated ion channels. [12] B. Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a suitable buffer. The final concentration will depend on the desired pH change and the quantum yield. Solutions should be protected from ambient light. [11]2. Sample Loading: Introduce the caged proton solution and the biological sample (e.g., protein, cells) into the reaction vessel.

-

Baseline Measurement: Record a baseline reading of the parameter of interest (e.g., fluorescence, absorbance, ion current) before illumination.

-

Photolysis (Uncaging): Deliver a brief, intense pulse of UV light to the sample. This will trigger the release of protons.

-

Data Acquisition: Immediately following the light pulse, record the changes in the measured parameter over time. The kinetics of this change reflect the response of the system to the rapid acidification.

Caption: Workflow for a typical proton uncaging experiment.

Protocol for Generating a Transmembrane pH Gradient

The extremely low membrane permeability of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid makes it an excellent tool for creating pH gradients across lipid bilayers, such as in liposomes or intact cells. [4]

-

Incorporate the Caged Proton: Prepare liposomes or a cell suspension in a buffer containing the caged proton. Ensure the compound is present on one side of the membrane (e.g., the exterior).

-

Establish Baseline: If possible, measure the initial pH on both sides of the membrane or monitor a process known to be driven by a proton gradient (e.g., ATP synthesis by F₀F₁-ATPase).

-

Selective Illumination: Illuminate the sample with UV light. Protons will be released exclusively in the compartment containing the caged compound.

-

Gradient Formation: Due to the low permeability of the caged compound and its photoproducts, a stable pH gradient (ΔpH) will form across the membrane. [4]5. Monitor Effects: Observe and quantify the activity of membrane-embedded proteins or transport processes that are activated or modulated by the newly formed proton motive force.

Applications in Scientific Research

The ability to induce rapid and localized pH changes makes this caged proton a versatile tool for a variety of research areas:

-

Enzyme Kinetics: Elucidating the pH-dependence and kinetics of enzymes whose activity is regulated by proton concentration.

-

Ion Channel Gating: Studying the mechanism and speed of gating in proton-activated ion channels.

-

Bioenergetics: Investigating the kinetics of proton-translocating proteins like ATP synthases and bacteriorhodopsin by generating a sudden proton motive force. [4]* Protein Folding: Triggering protein folding or unfolding pathways that are initiated by a change in pH.

Conclusion

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid stands out as a highly effective and specialized caged proton. Its rapid photorelease kinetics, utility across a broad pH range, and particularly its low membrane permeability provide researchers with a unique tool for precise spatiotemporal control over proton concentration. These features enable sophisticated kinetic studies of proton-dependent biological machinery, from single enzymes to complex transmembrane energy-transducing systems, thereby advancing our understanding of the fundamental roles of protons in biology.

References

-

Kuhn, M., & Brandl, M. (1993). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. PubMed. Available at: [Link]

-

Ellis-Davies, G. C. (2008). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition. Available at: [Link]

-

Onto-sight AI. (n.d.). 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid Properties. Ontosight AI. Available at: [Link]

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Available at: [Link]

- Kuzmič, P., Pavlíčková, L., & Souček, M. (1986). Photochemical hydrolysis of some nitrophenyl acetates.

-

Schladt, T. M. (2022). Gating of the Hv1 proton channel. ResearchGate. Available at: [Link]

-

J. C. S. Chem. Comm. (1970). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

-

Zayat, L., & Yuste, R. (2008). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. Available at: [Link]

-

Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC - NIH. Available at: [Link]

-

Zhang, J., & Li, W. (2012). Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxyphenylacetic Acid. PubChem. Available at: [Link]

-

Ellis-Davies, G. C. (2008). Representative caged compounds used in the biological sciences. ResearchGate. Available at: [Link]

-

Andor. (2023). Illumination solutions for Uncaging Experiments. Andor - Oxford Instruments. Available at: [Link]

-

Wutz, A., & Wiegert, J. S. (2020). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC - PubMed Central. Available at: [Link]

-

Mostafavi, H., et al. (2018). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]

- 4. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NPE-caged-proton | Other Caged Compounds | Tocris Bioscience [tocris.com]

- 6. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ontosight.ai [ontosight.ai]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bio.fsu.edu [bio.fsu.edu]

- 12. Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proton Release Mechanism of 4-Formyl-6-methoxy-3-nitrophenoxyacetic Acid

Abstract

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a specialized phenoxyacetic acid derivative with potential applications ranging from a "caged proton" for studying rapid biological processes to a building block in novel pharmaceuticals.[1][2] The strategic placement of electron-withdrawing (formyl, nitro) and electron-donating (methoxy, ether linkage) groups on the phenyl ring creates a nuanced electronic environment that dictates the molecule's acidity and the kinetics of proton release. This guide provides a comprehensive analysis of the theoretical underpinnings of its primary proton release mechanism, supported by a suite of validated experimental protocols for its empirical characterization. We will explore the electronic and steric contributions of each substituent, propose the dominant deprotonation pathway, and offer detailed methodologies for pKa determination, kinetic analysis, and computational validation.

Introduction and Theoretical Framework

The structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid integrates the well-known phenoxyacetic acid scaffold, common in various biologically active compounds, with a unique substitution pattern on the aromatic ring.[3] Understanding the mechanism of proton release from the carboxylic acid moiety is paramount for predicting its behavior in physiological environments and for designing applications that rely on controlled pH modulation.

The acidity of the carboxylic proton is governed by the stability of its corresponding carboxylate conjugate base. This stability is directly influenced by the electronic effects of the substituents on the phenyl ring.

-

Inductive and Resonance Effects:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent significantly stabilizes the carboxylate anion through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[4][5][6] It delocalizes the negative charge of the carboxylate, thereby increasing the acidity of the parent carboxylic acid.

-

Formyl Group (-CHO): The formyl group is also strongly electron-withdrawing via resonance (-R) and induction (-I), further contributing to the stabilization of the conjugate base.[4][6]

-

Methoxy Group (-OCH₃): The methoxy group exhibits a dual role. It is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but more significantly, it is electron-donating by resonance (+R) due to the lone pairs on the oxygen.[6] Its overall effect depends on its position relative to the phenoxyacetic acid side chain.

-

Ether Linkage (-O-CH₂COOH): The ether oxygen also donates electron density to the ring via resonance (+R), which would typically decrease acidity. However, the cumulative electron-withdrawing power of the nitro and formyl groups is expected to dominate.

-

Based on these substituent effects, the carboxylic acid proton of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is predicted to be significantly more acidic than that of unsubstituted phenoxyacetic acid (pKa ≈ 3.17).[7][8] A prior study has reported a pKa of 2.72 for this compound, confirming its acidic nature.[1]

Proposed Mechanism of Proton Release

The primary and most thermodynamically favorable proton release event is the deprotonation of the carboxylic acid group. This is a simple acid-base equilibrium, as depicted below. The resulting carboxylate anion is stabilized by resonance within the carboxylate group itself and further stabilized by the strong electron-withdrawing effects of the nitro and formyl groups transmitted through the aromatic system.

Caption: Reversible proton release from the carboxylic acid group.

Experimental Validation and Protocols

To empirically validate the proposed mechanism and quantify the acidity, a multi-faceted approach involving spectrophotometry, rapid kinetics, and computational modeling is required.

Synthesis of the Target Compound

As this compound is not widely available, a synthetic route is necessary. A plausible synthesis starts from vanillin, which is first alkylated with chloroacetic acid to form (4-formyl-2-methoxyphenoxy)acetic acid.[9] The subsequent step involves nitration to introduce the nitro group ortho to the formyl group, yielding the final product.[1]

Physicochemical Characterization: pKa Determination

The acid dissociation constant (pKa) can be precisely determined using UV-Vis spectrophotometric titration.[10][11] This method is ideal as the compound possesses strong chromophores, and the electronic structure (and thus the UV-Vis spectrum) is expected to change upon deprotonation.[10]

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a suitable organic solvent (e.g., DMSO) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1.0 to 7.0) with constant ionic strength (e.g., 0.1 M KCl).[10]

-

Sample Preparation: For each buffer, prepare a sample in a quartz cuvette by adding a small, constant volume of the stock solution to the buffer, achieving a final concentration in the range of 50-100 µM.

-

Spectral Acquisition:

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (HA).

-

Record the spectrum in a neutral or slightly basic solution (e.g., pH 7) to obtain the spectrum of the fully deprotonated species (A⁻).

-

Record the spectra for all intermediate buffer solutions.

-

-

Data Analysis:

-

Identify one or more analytical wavelengths where the absorbance difference between the HA and A⁻ forms is maximal.[10]

-

Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at the inflection point of the curve.

-

Sources

- 1. Proton concentration jumps and generation of transmembrane pH-gradients by photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ontosight.ai [ontosight.ai]

- 3. jetir.org [jetir.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. Phenoxyacetic acids [stenutz.eu]

- 8. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.pdx.edu [web.pdx.edu]

"4-Formyl-6-methoxy-3-nitrophenoxyacetic acid" quantum yield and photolysis efficiency

An In-depth Technical Guide to the Quantum Yield and Photolysis Efficiency of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

Abstract

Photoremovable protecting groups (PPGs), or "caged" compounds, are indispensable tools in drug development and fundamental biological research, offering precise spatiotemporal control over the release of active molecules.[1][2][3] The ortho-nitrobenzyl (oNB) scaffold is a cornerstone of PPG design due to its reliable and efficient photo-uncaging mechanism.[4] This guide provides an in-depth technical overview of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized oNB-type caged compound. We will explore the core principles governing its photolysis, present a comprehensive, field-proven methodology for determining its uncaging quantum yield (Φ), and discuss the implications of this critical parameter for research and therapeutic applications. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Power of Light-Mediated Control

The ability to initiate a biological or chemical process on demand is a primary goal in designing advanced therapeutic and research systems. Photoremovable protecting groups (PPGs) achieve this by covalently "caging" a bioactive molecule, rendering it inert until a pulse of light cleaves the protecting group and releases the active compound.[3][5] This strategy has been instrumental in studying rapid biological events, from neurotransmitter release to gene activation.[2]

The ortho-Nitrobenzyl (oNB) Scaffold: A Gold Standard Phototrigger

Among the various classes of PPGs, the o-nitrobenzyl group is preeminent.[4] Its utility stems from a robust and well-characterized intramolecular photochemical rearrangement that occurs upon UV light absorption.[4][6] This process, a Norrish Type II-like reaction, involves the excited nitro group abstracting a hydrogen atom from the benzylic carbon, initiating a cascade that efficiently breaks the benzylic-leaving group bond.[4] This intramolecular pathway is key to its efficiency, a feature starkly absent in its para-nitrobenzyl isomer, which is largely photochemically inert under the same conditions.[4]

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid: A Specialized Caged Compound

The subject of this guide, 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, is a derivative of the oNB class. Its structure incorporates the essential ortho-nitro functionality relative to the phenoxyacetic acid linkage, marking it as a photolabile compound designed to release acetic acid (or a linked molecule) and a 2-nitrosobenzaldehyde derivative upon irradiation. The additional substituents—formyl and methoxy groups—can modulate the compound's absorption spectrum and photochemical properties.[7] Understanding its precise photolysis efficiency is paramount for any application.

Core Principles: Photolysis Efficiency and Quantum Yield

The effectiveness of a caged compound is quantified by its quantum yield (Φ) . This dimensionless value represents the efficiency of a photochemical process.[8]

Definition: The quantum yield is the ratio of the number of molecules that undergo a specific event (e.g., product formation) to the number of photons absorbed by the system.[8][9]

Φ = (Moles of Product Formed) / (Moles of Photons Absorbed)

A quantum yield of 1 (Φ = 1) signifies a perfectly efficient process where every absorbed photon leads to the desired reaction.[8] A value less than 1 (Φ < 1) indicates that other de-excitation pathways, such as fluorescence or non-radiative decay, are competing with the productive photochemical reaction.[8] For oNB systems, Φ values are influenced by factors like the leaving group's acidity, solvent environment, and irradiation wavelength.[6]

Experimental Design: A Self-Validating Workflow

Determining the quantum yield requires two primary measurements: the rate of product formation and the rate of photon absorption. The latter is the most challenging and is precisely measured using a technique called chemical actinometry .[10][11] Our workflow is designed as a self-validating system, relying on the gold-standard ferrioxalate actinometer.[10][12]

Caption: Experimental workflow for quantum yield determination.

Protocol: Determination of Photon Flux via Ferrioxalate Actinometry

Causality: To calculate quantum yield, we must know the exact number of photons entering the reaction cuvette (photon flux, I₀). The ferrioxalate actinometer is the reference standard because it relies on a well-characterized photochemical reaction with a known quantum yield.[10][13] Upon irradiation, Fe³⁺ is reduced to Fe²⁺. The resulting Fe²⁺ is then complexed with 1,10-phenanthroline to form a stable, intensely colored complex that can be accurately quantified using UV-Vis spectrophotometry at 510 nm.[10][12] This protocol's trustworthiness comes from its reliance on these established chemical and physical principles.

Materials:

-

Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution (e.g., 0.1% w/v in water)

-

Sodium acetate buffer (e.g., 0.3 M)

-

Ammonium iron(II) sulfate hexahydrate (for calibration curve)

-

UV-Vis Spectrophotometer

-

Monochromatic light source (e.g., laser or filtered lamp at the desired wavelength)

Procedure:

-

Preparation (in the dark): Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is highly light-sensitive and must be handled in a darkroom or under red light.[11][12]

-

Calibration Curve: Prepare a series of Fe²⁺ standards using ammonium iron(II) sulfate. To each standard, add the 1,10-phenanthroline solution and sodium acetate buffer. Measure the absorbance at 510 nm and plot absorbance vs. concentration. This is crucial for converting the absorbance of your irradiated sample into moles of Fe²⁺.

-

Irradiation: Place a known volume (e.g., 3.0 mL) of the actinometer solution in a cuvette and irradiate it for a precise time interval (e.g., 60 seconds). The setup (cuvette position, light source distance) must be identical to the one used for the MNA sample.[11] A non-irradiated sample should be kept as a "dark control."

-

Complexation: After irradiation, take a precise aliquot of the irradiated solution. Add the 1,10-phenanthroline and sodium acetate buffer solutions to form the colored Fe²⁺ complex.[12]

-

Measurement: Measure the absorbance of the complexed solution at 510 nm.

-

Calculation of Photon Flux (I₀):

-

Use the calibration curve to determine the moles of Fe²⁺ formed.

-

Calculate the photon flux (I₀, in moles of photons per second) using the formula: I₀ = (moles of Fe²⁺ formed) / (Φ_act * t * f) where:

-

Φ_act is the known quantum yield of the actinometer at the irradiation wavelength (e.g., 1.21 at 366 nm).

-

t is the irradiation time in seconds.

-

f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10^(-A), where A is the absorbance of the actinometer solution at the irradiation wavelength.

-

-

Protocol: Measuring the Photolysis of MNA

Causality: With the photon flux established, we now measure the photochemical efficiency of the target compound. The key is to irradiate the MNA solution under the exact same conditions as the actinometer to ensure the incident light intensity is identical. The disappearance of the starting material or the appearance of a product is monitored, typically by High-Performance Liquid Chromatography (HPLC), which provides excellent separation and quantification.

Procedure:

-

Sample Preparation: Prepare a solution of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid in a suitable solvent (e.g., buffered aqueous solution or acetonitrile) with a known concentration. The absorbance at the irradiation wavelength should be measured.

-

Irradiation: Irradiate the MNA solution using the identical setup and for a precise time as in the actinometry experiment. It is critical to ensure that the reaction does not proceed to high conversion (<15-20%), as this can lead to inner filter effects where the photoproducts absorb light and interfere with the measurement.

-

Quantification: Analyze the irradiated solution using a calibrated HPLC method to determine the concentration of the starting material remaining or the concentration of the released acetic acid (or other product). The difference between the initial and final concentration gives the moles of MNA that reacted.

Data Analysis and Quantum Yield Calculation

-

Calculate Moles of Photons Absorbed by MNA:

-

First, calculate the fraction of light absorbed by the MNA solution: f_MNA = 1 - 10^(-A_MNA), where A_MNA is the absorbance of the MNA solution.

-

Moles of photons absorbed = I₀ * t * f_MNA

-

-

Calculate Moles of MNA Reacted:

-

From the HPLC analysis, calculate the change in molarity and multiply by the solution volume.

-

-

Calculate the Quantum Yield (Φ_MNA):

-

Φ_MNA = (Moles of MNA Reacted) / (Moles of Photons Absorbed by MNA)

-

Data Presentation: Example Photolysis Data

| Parameter | Value | Units | Conditions |

| Irradiation Wavelength (λ) | 365 | nm | - |

| Photon Flux (I₀) | 2.5 x 10⁻⁸ | einsteins/s | Determined by Ferrioxalate Actinometry |

| Initial [MNA] | 100 | µM | Solvent: Acetonitrile/Water (1:1) |

| Absorbance of MNA at 365 nm | 0.15 | a.u. | 1 cm path length |

| Irradiation Time (t) | 120 | s | - |

| Moles of MNA Reacted | 0.032 | µmol | Determined by HPLC |

| Calculated Quantum Yield (Φ) | 0.04 | - | - |

Mechanistic Insights

The photolysis of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is expected to follow the canonical o-nitrobenzyl rearrangement pathway.

Caption: Hypothesized photolysis pathway of MNA.

Upon absorption of a UV photon, the molecule is promoted to an excited state.[4] This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon of the acetic acid moiety by one of the oxygens of the excited nitro group, forming an aci-nitro intermediate.[4][14] This intermediate undergoes rearrangement and subsequent bond cleavage to release the payload (acetic acid) and the corresponding 2-nitroso-aldehyde byproduct.[4][15] The efficiency of this entire process is what the quantum yield represents.

Conclusion

This guide has detailed the scientific principles and rigorous experimental protocols required to determine the quantum yield and photolysis efficiency of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. Accurate determination of the quantum yield is not an academic exercise; it is a critical parameter for drug development and quantitative biology. A low quantum yield may necessitate higher light doses, which can increase the risk of phototoxicity, while a high quantum yield enables efficient uncaging with minimal light exposure. By following the self-validating actinometry-based workflow presented, researchers can confidently characterize this and other photoremovable protecting groups, ensuring the reliability and reproducibility of their light-activated studies.

References

-

HepatoChem. A Standard Ferrioxalate Actinometer Protocol. HepatoChem Website. [Link]

-

Furuta, T. Development of Photoremovable Protecting Groups Responsive to Near-Infrared Two-Photon Excitation and Their Application to Drug Delivery Research. Bulletin of the Chemical Society of Japan. [Link]

-

Klán, P. Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences. [Link]

-

Govaerts, S., et al. Practical Ferrioxalate Actinometry for the Determination of Photon Fluxes in Production-Oriented Photoflow Reactors. ResearchGate. [Link]

-

Fiveable. Quantum yield determination and interpretation. Photochemistry Class Notes. [Link]

-

Stadler, E., et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. [Link]

-

Govaerts, S., et al. Practical Ferrioxalate Actinometry for the Determination of Photon Fluxes in Production-Oriented Photoflow Reactors. ACS Publications. [Link]

-

Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]

-

Stadler, E., et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. PubMed. [Link]

-

Major, M., et al. Photoremovable Protecting Groups. MDPI. [Link]

-

Wikipedia. Photolabile protecting group. Wikipedia. [Link]

-

de la Fuente, A., et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Sun, L., et al. Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry. [Link]

-

Stadler, E., et al. A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. ResearchGate. [Link]

-

Moshe, O., et al. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]

-

Tran, T. T. T., et al. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

McFarlane, P. H., & Russell, D. W. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D. [Link]

-

Aujard, I., et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Angewandte Chemie International Edition. [Link]

-

Hixson, S. S., & Hixson, S. H. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. PubMed. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

-

Schmidt, B., et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

Sources

- 1. Photoremovable protecting groups: development and applications - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C2PP90005J [pubs.rsc.org]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoremovable Protecting Groups | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nathan.instras.com [nathan.instras.com]

- 8. fiveable.me [fiveable.me]

- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Photon Flux Using Actinometry | Chempure [chempure.in]

- 12. hepatochem.com [hepatochem.com]

- 13. researchgate.net [researchgate.net]

- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characteristics of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid, a specialized organic compound with potential applications in biochemical and pharmaceutical research.[1] In the absence of direct experimental spectra in publicly available literature, this document synthesizes a detailed theoretical spectroscopic profile based on foundational principles and data from analogous structures. We will delve into the anticipated features of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition and the causal relationships between molecular structure and spectral output are explained to provide actionable insights for researchers in the field.

Introduction and Molecular Structure

4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is a substituted aromatic compound with the molecular formula C₁₀H₉NO₇ and a molecular weight of 255.18 g/mol .[1] Its structure is characterized by a central benzene ring with multiple functional groups: a formyl (-CHO), a methoxy (-OCH₃), a nitro (-NO₂), and a phenoxyacetic acid side chain (-OCH₂COOH). These groups impart distinct electronic and steric properties that are reflected in its spectroscopic behavior. Understanding these characteristics is paramount for its identification, purity assessment, and for elucidating its role in chemical and biological systems.

Below is the chemical structure of the molecule, which serves as the basis for all subsequent spectroscopic predictions.

Caption: Molecular Structure of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid.

Infrared (IR) Spectroscopy

Theoretical Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.

Predicted IR Spectrum Analysis: The IR spectrum of 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid is expected to be complex, with characteristic peaks for each of its functional groups.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aldehyde (-CHO) | C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |

| Aromatic & Methoxy | C-H stretch | 3100 - 3000 (aromatic), 2950 - 2850 (methoxy) | Medium to Weak |

| Carboxylic Acid (-COOH) | C=O stretch | ~1710 | Strong |

| Aldehyde (-CHO) | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Nitro (-NO₂) | N-O asymmetric stretch | 1550 - 1500 | Strong |

| Nitro (-NO₂) | N-O symmetric stretch | 1370 - 1330 | Strong |

| Phenoxyacetic Acid | C-O stretch (aryl-ether and alkyl-ether) | 1275 - 1200 and 1150-1085 | Strong |

| Carboxylic Acid (-COOH) | C-O stretch | 1320 - 1210 | Medium |

Expert Insights: The most prominent feature will be a very broad O-H stretching band from the carboxylic acid, which may partially obscure the C-H stretching region.[1][2][3][4] The carbonyl region will likely show two strong, sharp peaks around 1710 and 1700 cm⁻¹, corresponding to the carboxylic acid and aldehyde C=O stretches, respectively.[5][6][7][8] The presence of conjugation with the aromatic ring is expected to shift the aldehyde C=O frequency to a slightly lower wavenumber.[6][8] The two strong absorptions for the nitro group are also highly diagnostic.

Experimental Protocol: Acquiring the IR Spectrum

Caption: Workflow for IR Spectrum Acquisition.

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the compound is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum, and the resulting transmittance or absorbance spectrum is analyzed for peak positions and intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Theoretical Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. Chemical shift (δ) indicates the electronic environment, integration gives the proton count, and spin-spin splitting reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum Analysis (in CDCl₃, TMS at 0 ppm):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH ) | 11.0 - 12.0 | Singlet (broad) | 1H |

| Aldehyde (-CH O) | 9.8 - 10.2 | Singlet | 1H |

| Aromatic Proton (H-5) | 7.5 - 7.8 | Doublet | 1H |

| Aromatic Proton (H-2) | 7.2 - 7.5 | Doublet | 1H |

| Methylene (-OCH₂ COOH) | 4.7 - 5.0 | Singlet | 2H |

| Methoxy (-OCH₃ ) | 3.9 - 4.1 | Singlet | 3H |

Expert Insights:

-

Chemical Shifts: The aldehyde proton is significantly deshielded and appears far downfield.[9][10] The carboxylic acid proton is also far downfield and often broad due to hydrogen bonding and chemical exchange.[9][11] The aromatic protons are in the typical aromatic region (around 7 ppm), but their exact shifts are influenced by the substituents.[9][12][13][14] The nitro and formyl groups are strongly electron-withdrawing, deshielding the ortho and para protons. The methoxy group is electron-donating, which would typically shield its ortho and para protons.[13] Given the substitution pattern, we predict two distinct aromatic signals, each appearing as a doublet due to coupling with its single aromatic neighbor. The methylene protons of the phenoxyacetic acid group are deshielded by the adjacent oxygen atom, and the methoxy protons will appear as a sharp singlet.[15][16]

-

Splitting: The aldehyde and methoxy protons are expected to be singlets as they have no adjacent protons. The methylene protons are also predicted to be a singlet. The two aromatic protons will likely appear as doublets (ortho-coupling).

¹³C NMR Spectroscopy

Theoretical Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum Analysis (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C =O) | 190 - 195 |

| Carboxylic Acid (C =O) | 170 - 175 |

| Aromatic C -O (C-1) | 155 - 160 |

| Aromatic C -OCH₃ (C-6) | 150 - 155 |

| Aromatic C -NO₂ (C-3) | 140 - 145 |

| Aromatic C -CHO (C-4) | 135 - 140 |

| Aromatic C -H (C-2, C-5) | 110 - 125 |

| Methylene (-OC H₂COOH) | 65 - 70 |

| Methoxy (-OC H₃) | 56 - 62 |

Expert Insights: The two carbonyl carbons (aldehyde and carboxylic acid) will be the most downfield signals, with the aldehyde carbon appearing at a higher chemical shift than the carboxylic acid carbon.[17][18][19][20][21][22][23] The aromatic carbons attached to heteroatoms (O, N) will appear at higher chemical shifts than those bonded only to carbon or hydrogen.[24][25][26][27] The methoxy carbon typically appears around 56-62 ppm, and the methylene carbon of the ether linkage will be in the 65-70 ppm range.[15][28][29][30][31][32]

Experimental Protocol: Acquiring NMR Spectra

Caption: Workflow for NMR Spectrum Acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the correct frequency, and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to ensure each unique carbon appears as a singlet and to enhance the signal.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Theoretical Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI-MS), the molecule is fragmented, and the resulting pattern of fragment ions provides a "fingerprint" that can be used to deduce the molecular structure.

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 255.

-

Major Fragmentation Pathways: Aromatic nitro compounds often exhibit characteristic fragmentation patterns.[33][34][35][36][37]

Predicted Major Fragments:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 255 | [C₁₀H₉NO₇]⁺ | Molecular Ion (M⁺) |

| 210 | [M - COOH]⁺ | Loss of the carboxyl group |

| 209 | [M - NO₂]⁺ | Loss of the nitro group |

| 196 | [M - OCH₂COOH]⁺ | Cleavage of the ether side chain |

| 181 | [M - NO - COOH]⁺ | Loss of nitric oxide and carboxyl group |

| 151 | [M - NO₂ - CO - OCH₃]⁺ | Complex fragmentation post-nitro loss |

Expert Insights: The fragmentation of this molecule will likely be complex. Key initial fragmentation steps could include the loss of the nitro group (a loss of 46 amu) or the loss of the entire carboxymethyl group (-CH₂COOH, a loss of 59 amu), or simple decarboxylation (-COOH, a loss of 45 amu).[33] Further fragmentation of the aromatic ring structure would follow. The presence of a methyl group ortho to a nitro group can sometimes lead to an "ortho effect," resulting in the loss of a hydroxyl radical, though this is less common with a methoxy group.[34]

Conclusion

This guide provides a detailed, theoretically-derived spectroscopic profile for 4-Formyl-6-methoxy-3-nitrophenoxyacetic acid. The predicted IR, ¹H NMR, ¹³C NMR, and MS data are based on the established spectroscopic behavior of its constituent functional groups. These predictions offer a robust framework for researchers to identify and characterize this molecule in experimental settings. It is crucial to correlate these theoretical predictions with experimentally obtained data for definitive structural confirmation.

References

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). COOH IR Peak Identification Guide. Retrieved from [Link]

-

Ruhr-Universität Bochum. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

ACS Publications. (1995). Estimation of the chemical shifts of aromatic protons using additive increments. Retrieved from [Link]

-

ACD/Labs. (2026). Methoxy groups just stick out. Retrieved from [Link]

-

JoVE. (2024). Video: Proton (¹H) NMR: Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

-

Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]

-

PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-